
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile
Vue d'ensemble
Description
The compound 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by its ability to participate in cyclization reactions, contributing to the formation of complex structures with potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through different methods. For instance, a series of dyes using a similar electron acceptor structure were synthesized via a Knoevenagel reaction facilitated by piperidine, followed by a nucleophilic attack of an amine . Another approach involves the cyclization reaction of 3-methyleneoxindoles with this compound in the presence of DBU at room temperature, yielding functionalized spiro compounds .
Molecular Structure Analysis
The molecular structure of compounds derived from this compound is often complex, with the potential for multiple stereocenters. The stereochemistry of such cyclic spirooxindoles has been elucidated using NMR data and X-ray crystallography, revealing the intricate three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The reactivity of this compound allows for its involvement in various chemical reactions. For example, it can undergo cycloaddition reactions to produce spiro[indoline-3,2′-phenanthrene]-4′-carbonitrile derivatives . Additionally, the compound can participate in reactions leading to the formation of naphthyridine derivatives, which exhibit unique properties such as phosphorescence and acidochromism .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives of this compound are influenced by their molecular structure. The optical and electrochemical properties of the synthesized dyes were examined, and theoretical calculations supported the experimental results, indicating the importance of the conjugated system and the electron-accepting nature of the malononitrile moiety . The unexpected synthesis of naphthyridine derivatives also highlights the compound's ability to exhibit delayed emission and solid-state acidochromism, which are significant for the development of advanced materials .
Applications De Recherche Scientifique
Molecular Diversity in Chemical Reactions
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile shows notable molecular diversity in chemical reactions. For instance, its cyclization reaction with 3-methyleneoxindoles yields functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] and other complex compounds, demonstrating its utility in synthesizing a variety of chemically significant structures (Lu, Sun, Xie, & Yan, 2016).
Fluorescent Property Studies
Another fascinating application is in the study of fluorescent properties. For example, derivatives of this compound have been synthesized and their fluorescent behaviors have been examined, indicating potential applications in materials science and molecular electronics (Jachak, Bagul, Ghotekar, & Toche, 2009).
Electron-Transporting Applications
This compound has also been incorporated into electron-transporting materials. For example, its combination with naphthalenediimide cores has led to the development of excellent electron acceptors, useful in thin-film transistor applications (Hu, Wang, Zhang, Yang, Ge, Fu, & Gao, 2017).
Antimicrobial Activity
In the field of pharmacology, derivatives of this compound have been explored for their antimicrobial activities. Certain synthesized compounds have demonstrated significant antimicrobial properties, opening up avenues for further research in this area (Gupta & Chaudhary, 2013).
Synthesis of Novel Compounds
This chemical also plays a crucial role in the synthesis of novel compounds. Various research studies have demonstrated its utility in synthesizing diverse chemical structures, such as indeno[1,2-b]pyridine and benzo[h]quinoline derivatives under specific conditions, contributing to the expansion of synthetic chemistry (Rong, Han, Jiang, & Tu, 2009).
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is the Bcl-2 protein . The Bcl-2 (B cell lymphoma 2) family of proteins are very important therapeutic targets for malignant tumors and include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM and BAD .
Mode of Action
The compound interacts with the Bcl-2 protein by binding to its active pockets . The lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .
Biochemical Pathways
The compound affects the apoptosis pathway. Apoptosis is triggered by internal or external cellular stimuli, and the evasion of apoptosis is a hallmark of human cancer and contributes to the resistance to conventional therapies . Therefore, targeting key apoptosis regulators like Bcl-2 is a most promising strategy for the treatment of malignant tumors .
Pharmacokinetics
It’s worth noting that many chemotherapy drugs on the market have problems in clinical application, such as relatively low bioavailability .
Result of Action
The compound exhibits obvious anticancer activities against human neoplastic cell lines Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460 and SK-BR-3 . Its cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Safety and Hazards
The safety and hazards of “3,4-Dihydronaphthalen-1(2H)-one” include a hazard statement of H302 and a signal word of warning . Personal protective equipment such as eyeshields, faceshields, full-face respirator (US), gloves, multi-purpose combination respirator cartridge (US), and type ABEK (EN14387) respirator filter are recommended .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZIWLBVDFZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C(C#N)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



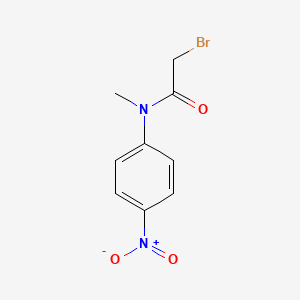

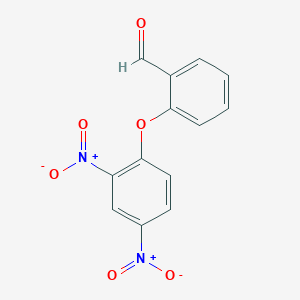


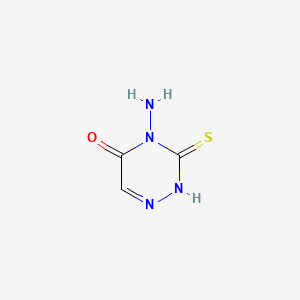
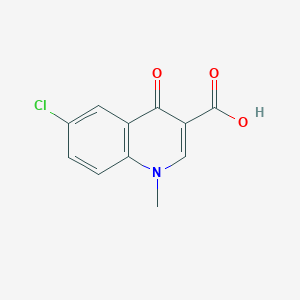

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
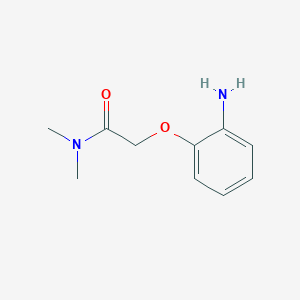
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)